Hexyl nicotinate
Overview
Description
Hexyl Nicotinate is a nicotinic acid ester with vasodilatory effects . It is used to improve blood circulation and is often an active ingredient in topical preparations such as creams and lotions . It is also used in the treatment of conditions like myocardial infarction, atherosclerotic disease, and hyperlipidemia .
Molecular Structure Analysis
Hexyl Nicotinate has the molecular formula C12H17NO2 . Its molecular weight is 207.27 . The structure consists of a nicotinic acid molecule esterified with a hexyl group .Physical And Chemical Properties Analysis
Hexyl Nicotinate has a density of 1.02 g/mL at 25 °C . Its boiling point is 329.1±0.0 °C at 760 mmHg . The flash point is 127.8±19.8 °C . It is a clear liquid .Scientific Research Applications
1. Dermatology: Treatment of Raynaud’s Phenomenon
- Summary of Application : Hexyl Nicotinate has been used in the treatment of Raynaud’s Phenomenon, a condition that affects blood flow to certain parts of the body, usually the fingers and toes .
- Methods of Application : The epicutaneous application of 0–1% and 1–0% Hexyl Nicotinate lotion on upper limb skin blood flow was investigated . The lotion was applied at different sites on the upper limb .
- Results : The 0–1% lotion induced an increase in cutaneous blood flow in both controls and patients . Increased cutaneous blood flow occurred more often when the lotion was applied to the forearm than to the fingers . A greater increase in blood flow and an increased percentage of positive responses was elicited with the 1–0% Hexyl Nicotinate lotion .
2. Dermatology: Treatment of Alopecia
- Summary of Application : Hexyl Nicotinate has been used in the treatment of alopecia, a condition that causes hair to fall out in small patches .
- Methods of Application : The epicutaneous application of 3% minoxidil and 0.1% Hexyl Nicotinate was investigated .
- Results : The results of this study were not detailed in the source .
3. Dermatology: Testing Barrier Creams
- Summary of Application : Hexyl Nicotinate has been used to test the effectiveness of barrier creams .
- Methods of Application : The local pharmacodynamic response (vasodilatation) to Hexyl Nicotinate was evaluated following the topical application of 10 mM .
- Results : The results of this study were not detailed in the source .
4. Dermatology: Studying Skin Reactivity
- Summary of Application : Hexyl Nicotinate has been used to study variation in human skin reactivity to various irritants in association with age and body region .
- Methods of Application : Hexyl Nicotinate, a lipophilic nicotinate ester, was used to induce nonimmunologic contact urticaria in human volunteers of 2 age groups .
- Results : The results of this study were not detailed in the source .
5. Dermatology: Testing Barrier Creams
- Summary of Application : Hexyl Nicotinate has been used to test the effectiveness of barrier creams .
- Methods of Application : The local pharmacodynamic response (vasodilatation) to Hexyl Nicotinate was evaluated following the topical application of 10 mM .
- Results : The results of this study were not detailed in the source .
6. Chemistry: Studying Decomposition Products
- Summary of Application : Hexyl Nicotinate has been used to study the decomposition products of Hexyl Nicotinate in aqua-ethanolic solution exposed to UV radiation .
- Methods of Application : The aqua-ethanolic solution of Hexyl Nicotinate was exposed to UV radiation (λ = 254 nm) in a quartz flask for 200 h .
- Results : Thermogravimetric analysis showed the complete disappearance of Hexyl Nicotinate at a temperature of 392.2°C .
Safety And Hazards
Hexyl Nicotinate can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists . If inhaled, it is recommended to move to fresh air and seek medical attention if symptoms occur .
Future Directions
While specific future directions for Hexyl Nicotinate are not detailed in the search results, its vasodilatory effects suggest potential applications in conditions where improved blood circulation is beneficial. For example, it could be explored for use in conditions like peripheral artery disease or Raynaud’s phenomenon .
properties
IUPAC Name |
hexyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGVBZGSFLJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046245 | |
Record name | Hexyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl nicotinate | |
CAS RN |
23597-82-2 | |
Record name | Hexyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23597-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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